
4-Methoxy-piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-piperidine-1-carbaldehyde, also known as 4-MPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a key intermediate in the synthesis of many important compounds, including pharmaceuticals, agrochemicals, and fine chemicals. In
Wirkmechanismus
The mechanism of action of 4-Methoxy-piperidine-1-carbaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. By inhibiting these enzymes, 4-Methoxy-piperidine-1-carbaldehyde can increase the levels of acetylcholine, leading to various physiological effects.
Biochemical and Physiological Effects
4-Methoxy-piperidine-1-carbaldehyde has been shown to exhibit various biochemical and physiological effects, including increased acetylcholine levels, enhanced cognitive function, and improved memory. In addition, 4-Methoxy-piperidine-1-carbaldehyde has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methoxy-piperidine-1-carbaldehyde in lab experiments is its high yield in the synthesis process, making it a cost-effective option for large-scale production. In addition, 4-Methoxy-piperidine-1-carbaldehyde exhibits a broad range of applications, making it a versatile compound for various experiments. However, one of the limitations of using 4-Methoxy-piperidine-1-carbaldehyde is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Methoxy-piperidine-1-carbaldehyde. One potential direction is the development of new drugs that target the enzyme inhibition properties of 4-Methoxy-piperidine-1-carbaldehyde, leading to the treatment of various diseases. Another direction is the exploration of the potential applications of 4-Methoxy-piperidine-1-carbaldehyde in the field of agrochemicals, including the development of new herbicides and insecticides. Furthermore, the potential use of 4-Methoxy-piperidine-1-carbaldehyde in the development of new materials, such as polymers and catalysts, is an area of interest for future research.
Conclusion
In conclusion, 4-Methoxy-piperidine-1-carbaldehyde is a versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, making it a promising candidate for future research and development. The future directions for 4-Methoxy-piperidine-1-carbaldehyde research are numerous, and its potential applications are vast, making it a valuable compound for the scientific community.
Synthesemethoden
The synthesis of 4-Methoxy-piperidine-1-carbaldehyde can be achieved through several methods, including the reaction of 4-methoxy-piperidine with chloral hydrate in the presence of acetic acid. Another method involves the reaction of 4-methoxy-piperidine with chloroacetaldehyde in the presence of sodium hydroxide. The yield of 4-Methoxy-piperidine-1-carbaldehyde is high in both methods, making them viable for industrial-scale production.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-piperidine-1-carbaldehyde has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 4-Methoxy-piperidine-1-carbaldehyde is used as a key intermediate in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. In addition, 4-Methoxy-piperidine-1-carbaldehyde has been shown to exhibit antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Furthermore, 4-Methoxy-piperidine-1-carbaldehyde has been used in the synthesis of agrochemicals and fine chemicals, including herbicides and insecticides.
Eigenschaften
IUPAC Name |
4-methoxypiperidine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQSMQEBVEZEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-piperidine-1-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



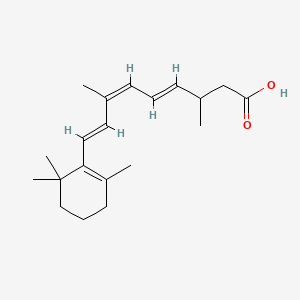
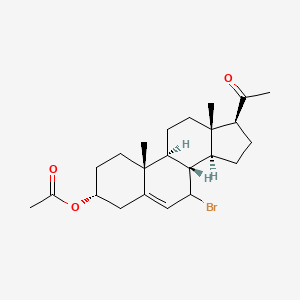
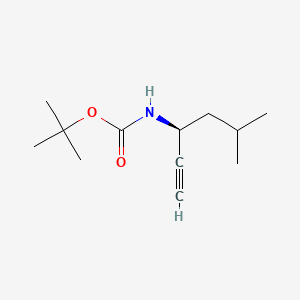
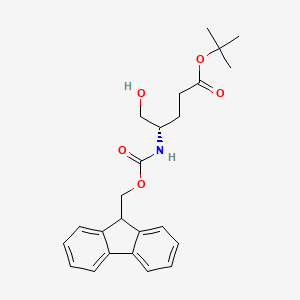
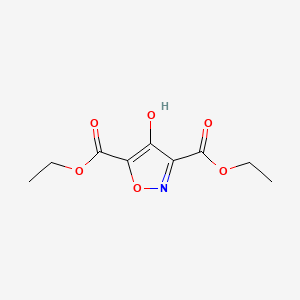
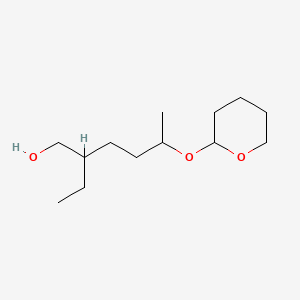

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)